

Application Notes and Protocols for AZ1495 Treatment in Mouse Models of Lymphoma

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Compound of Interest

Compound Name: AZ1495

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These application notes provide a comprehensive overview of the preclinical evaluation of **AZ1495**, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in mouse models of lymphoma. The provided protocols and data are intended to guide researchers in designing and executing similar in vivo studies.

Introduction

AZ1495 is a selective inhibitor of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of these pathways, often driven by mutations in genes such as MYD88, is a hallmark of several subtypes of non-Hodgkin lymphoma, including the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Primary Central Nervous System Lymphoma (PCNSL).[2] By targeting IRAK4, **AZ1495** disrupts downstream pro-survival signaling cascades, primarily the NF- κ B and MAPK pathways, leading to apoptosis in lymphoma cells.[3] Preclinical studies have demonstrated the potential of IRAK4 inhibition as a therapeutic strategy in lymphoma, both as a monotherapy and in combination with other targeted agents like BTK inhibitors.[3]

Data Presentation

While specific quantitative data for **AZ1495** in published literature is limited to relative improvements, data from a preclinical study of a similar potent IRAK4 inhibitor, CA-4948

(emavusertib), in a syngeneic mouse model of CNS lymphoma provides valuable insight into the potential efficacy of this class of drugs.

Table 1: Survival Data for IRAK4 Inhibitor (CA-4948) in an A20 CNS Lymphoma Mouse Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Median Overall Survival (days)
Excipient	-	Daily	26
CA-4948	50	Daily	30.5
CA-4948	100	Daily	42

Data from a preclinical study of the IRAK4 inhibitor CA-4948 in a syngeneic A20 CNS lymphoma model.[\[4\]](#)

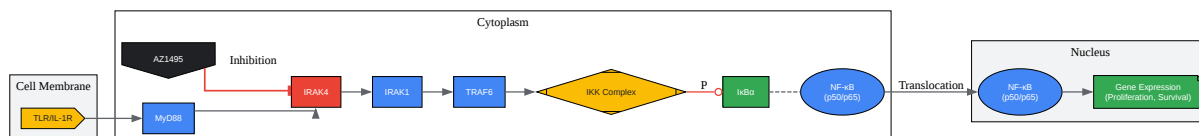
Table 2: Qualitative Efficacy of **AZ1495** in Lymphoma Mouse Models

Mouse Model	Treatment	Key Findings
OCI-LY10 (MYD88 L265P) CNS Dissemination Model	AZ1495 Monotherapy	> 2-fold delay in intracranial and spinal disease progression
Patient-Derived Xenograft (PDX) of MYD88 L265P PCNSL	AZ1495 Monotherapy	> 2-fold increase in median overall survival

Data is based on a study abstract and represents relative improvements.[\[3\]](#)

Signaling Pathway

The primary mechanism of action of **AZ1495** is the inhibition of IRAK4, which is a key node in the MyD88-dependent signaling pathway. This pathway is constitutively active in many lymphomas with MYD88 mutations.



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AZ1495 inhibits IRAK4, blocking NF-κB activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of **AZ1495** in mouse models of lymphoma.

Protocol 1: In Vivo Efficacy Study in an OCI-LY10 Intracranial Dissemination Model

This protocol is adapted from general procedures for establishing intracranial lymphoma models and findings from studies on IRAK4 inhibitors.[3][5][6][7]

1. Cell Culture and Preparation:

- Culture OCI-LY10 cells (a human ABC-DLBCL cell line with the MYD88 L265P mutation) in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.
- For in vivo imaging, transduce cells with a lentiviral vector expressing luciferase.
- On the day of injection, harvest cells during the logarithmic growth phase, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS at a concentration of 1×10^5 cells/ μ L. Maintain cells on ice.

2. Animal Model:

- Use 6-8 week old female immunodeficient mice (e.g., SCID or NSG).
- Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail, administered intraperitoneally).

3. Intracranial Injection:

- Secure the anesthetized mouse in a stereotactic frame.
- Make a small sagittal incision on the scalp to expose the skull.
- Using a stereotactic drill, create a small burr hole 2 mm lateral and 1 mm anterior to the bregma.
- Using a Hamilton syringe, slowly inject 2-5 μ L of the OCI-LY10 cell suspension ($2-5 \times 10^5$ cells) into the brain parenchyma at a depth of 3 mm.
- Leave the needle in place for 2-5 minutes before slowly withdrawing to prevent reflux.
- Seal the burr hole with bone wax and close the scalp incision with surgical clips or sutures.
- Provide post-operative analgesia as per institutional guidelines.

4. **AZ1495** Treatment:

- Allow tumors to establish for 5-7 days, which can be confirmed by an initial bioluminescence imaging scan.
- Prepare **AZ1495** in an appropriate vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
- Administer **AZ1495** or vehicle control orally to the mice daily at the desired dose (e.g., 50-100 mg/kg).

5. Monitoring and Endpoints:

- Monitor tumor growth weekly using bioluminescence imaging (see Protocol 2).
- Record body weight twice weekly as a measure of toxicity.
- The primary endpoint is overall survival. Euthanize mice when they exhibit signs of neurological impairment (e.g., head tilt, paralysis) or a body weight loss of >20%.

Protocol 2: Bioluminescence Imaging

This protocol outlines the general procedure for in vivo bioluminescence imaging to monitor intracranial tumor growth.[8]

1. Substrate Preparation:

- Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.

2. Imaging Procedure:

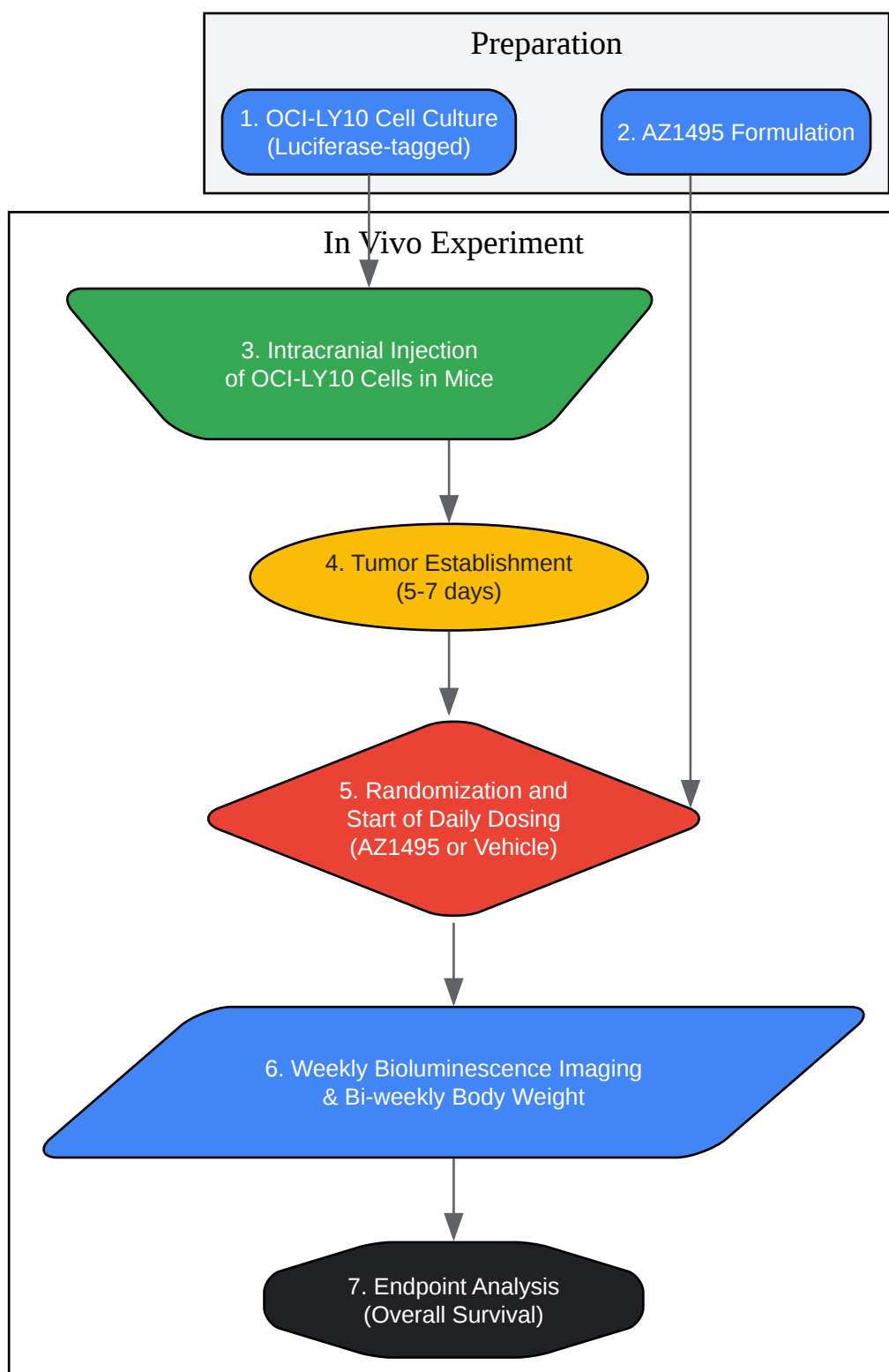
- Anesthetize the tumor-bearing mice using isoflurane.
- Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.
- Wait 10-15 minutes for the substrate to distribute.
- Place the anesthetized mouse in the imaging chamber of a bioluminescence imaging system.
- Acquire images with an exposure time of 1-5 minutes, depending on the signal intensity.

3. Data Analysis:

- Use the imaging system's software to draw a region of interest (ROI) around the tumor signal.
- Quantify the light emission as total flux (photons/second) or radiance (photons/second/cm²/steradian).
- Track tumor growth over time by comparing the bioluminescence signal at different time points.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical in vivo efficacy study of **AZ1495**.



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Workflow for preclinical evaluation of **AZ1495**.

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